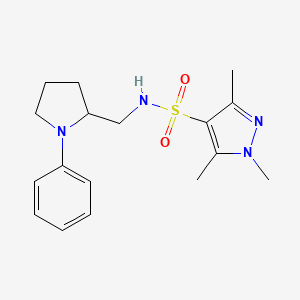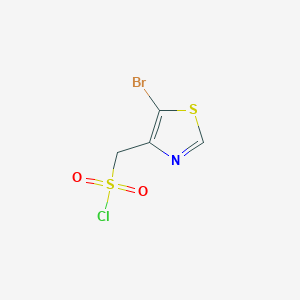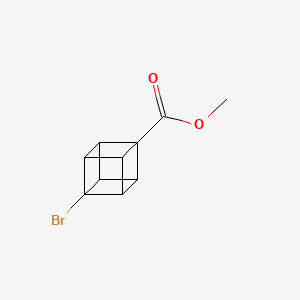
Methyl (1S,2R,3R,8S)-4-bromocubane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1S,2R,3R,8S)-4-bromocubane-1-carboxylate is an organic compound with the molecular formula C₁₀H₉BrO₂. It is a derivative of cubane, a highly strained hydrocarbon with a cubic structure. The presence of a bromine atom and a carboxylate group in the cubane framework makes this compound an interesting subject for chemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromocubane-1-carboxylate typically involves the bromination of cubane followed by esterification. One common method includes the bromination of cubane using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromocubane is then reacted with methanol and a carboxylating agent like carbon dioxide under acidic conditions to form methyl 4-bromocubane-1-carboxylate.
Industrial Production Methods
Industrial production methods for methyl 4-bromocubane-1-carboxylate are not well-documented, likely due to the specialized nature of cubane derivatives. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
Methyl (1S,2R,3R,8S)-4-bromocubane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylate group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Extended carbon frameworks with new carbon-carbon bonds.
科学的研究の応用
Methyl (1S,2R,3R,8S)-4-bromocubane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex cubane derivatives.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in materials science for developing new materials with unique properties.
作用機序
The mechanism of action of methyl 4-bromocubane-1-carboxylate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the carboxylate group is transformed into different functional groups. The unique cubic structure of cubane influences the reactivity and stability of the compound, making it a valuable subject for mechanistic studies.
類似化合物との比較
Similar Compounds
Cubane: The parent hydrocarbon with a cubic structure.
4-Bromocubane: A simpler derivative with only a bromine atom.
Cubane-1-carboxylate: A derivative with only a carboxylate group.
Uniqueness
Methyl (1S,2R,3R,8S)-4-bromocubane-1-carboxylate is unique due to the presence of both a bromine atom and a carboxylate group in the cubane framework
特性
IUPAC Name |
methyl 4-bromocubane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-8(12)9-2-5-3(9)7-4(9)6(2)10(5,7)11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRUWJVGHGZOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzamide](/img/structure/B2431045.png)
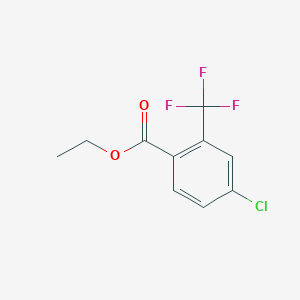

![N'-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B2431051.png)
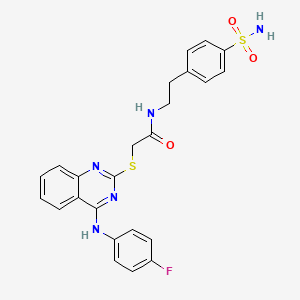
![4-[(3-Amino-3-cyclopropylpropanamido)methyl]benzoic acid hydrochloride](/img/structure/B2431054.png)
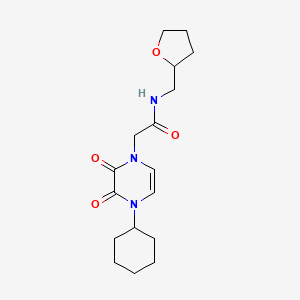
![1-(2-Ethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2431056.png)
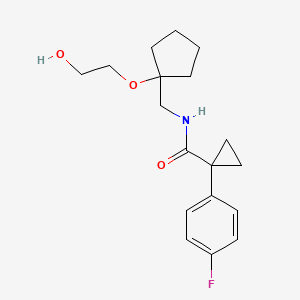
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide](/img/structure/B2431059.png)
![(1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2431060.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2431063.png)
